

Spectroscopic and Synthetic Profile of Methyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B033939

[Get Quote](#)

A Technical Guide for Pharmaceutical and Chemical Researchers

Abstract

This technical document provides a comprehensive overview of the spectroscopic and synthetic aspects of **Methyl 2-methyl-2H-indazole-3-carboxylate**, a known impurity of the antiemetic drug Granisetron. Identified as Granisetron Impurity 34, this compound, with the CAS Number 109216-61-7, is of significant interest in drug development and quality control. This guide presents its key spectroscopic data in a structured format, outlines a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow, offering a valuable resource for researchers in pharmaceutical sciences and synthetic organic chemistry.

Introduction

Methyl 2-methyl-2H-indazole-3-carboxylate is a heterocyclic compound that arises as a process-related impurity in the synthesis of Granisetron, a potent 5-HT3 receptor antagonist. The formation of this N2-methylated isomer, in contrast to the desired N1-methylated pharmacophore of Granisetron, underscores the importance of regioselectivity in the synthesis of indazole-based active pharmaceutical ingredients (APIs). A thorough understanding and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide serves as a technical resource, consolidating the available spectroscopic data and synthetic methodologies for this specific compound.

Spectroscopic Data

The structural elucidation of **Methyl 2-methyl-2H-indazole-3-carboxylate** is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While several sources indicate the availability of NMR data, specific peak assignments and coupling constants were not found in the public domain search results. Researchers are advised to acquire this data from suppliers of certified reference standards.

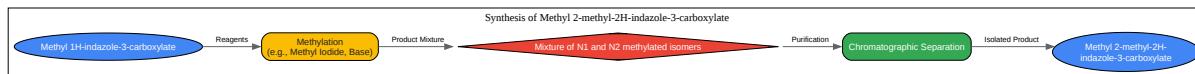
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data


m/z	Ion Type
190.20	[M] ⁺ (Calculated for C ₁₀ H ₁₀ N ₂ O ₂)

Synthesis

The synthesis of **Methyl 2-methyl-2H-indazole-3-carboxylate** is not explicitly detailed in the available literature. However, based on the known synthesis of Granisetron and related indazole derivatives, a probable synthetic route involves the N-methylation of a suitable indazole precursor followed by esterification. A key challenge in this synthesis is controlling the regioselectivity of the N-methylation to favor the 2-position of the indazole ring.

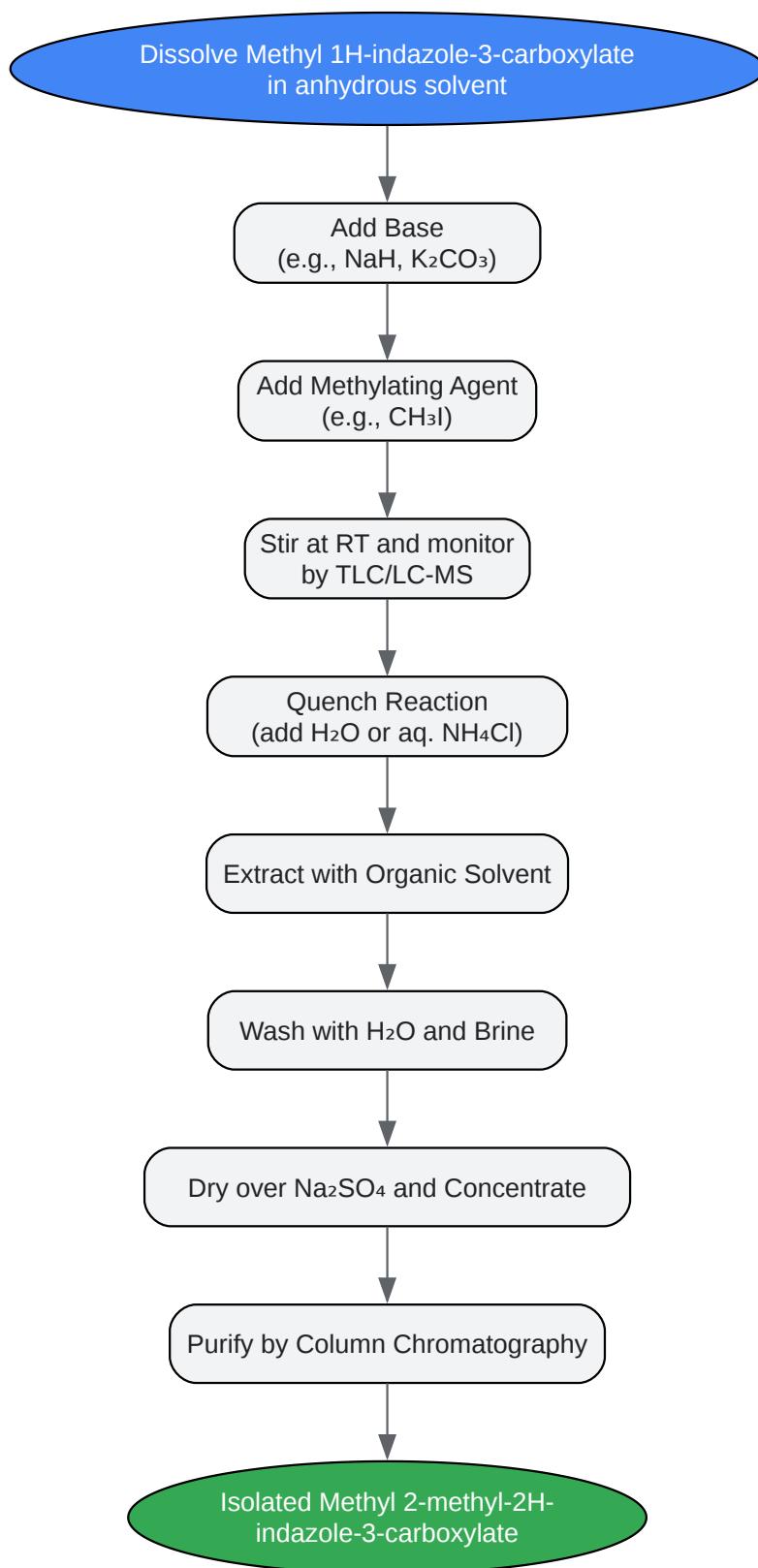
Proposed Synthetic Pathway

The synthesis likely proceeds via the methylation of Methyl 1H-indazole-3-carboxylate. The formation of the 2-methyl isomer is a known side reaction in the synthesis of the 1-methyl isomer (a precursor to Granisetron).

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Methyl 2-methyl-2H-indazole-3-carboxylate**.

Experimental Protocol


The following is a generalized experimental protocol for the N-methylation of an indazole carboxylate, which can be adapted for the synthesis of the target compound.

Materials:

- Methyl 1H-indazole-3-carboxylate
- Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
- Base (e.g., Sodium hydride, Potassium carbonate)
- Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)
- Reagents for workup (e.g., Water, Brine, Organic solvent for extraction)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of Methyl 1H-indazole-3-carboxylate in an anhydrous aprotic solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).
- Methylation: After stirring for a suitable time to allow for deprotonation, add the methylating agent dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired **Methyl 2-methyl-2H-indazole-3-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis and purification.

Biological Context

As an impurity of Granisetron, the primary biological relevance of **Methyl 2-methyl-2H-indazole-3-carboxylate** lies in its potential to be present in the final drug product. While there is no specific information available in the searched literature regarding its pharmacological or toxicological properties, the characterization and control of such impurities are mandated by regulatory agencies to ensure patient safety. Further research into the biological activity of this compound may be warranted as part of a comprehensive impurity profiling program.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and synthetic aspects of **Methyl 2-methyl-2H-indazole-3-carboxylate**. While specific quantitative spectroscopic data remains proprietary to suppliers of analytical standards, the provided information on its identity, relationship to Granisetron, and a generalized synthetic protocol offers a valuable starting point for researchers. The control of this and other process-related impurities is a critical aspect of pharmaceutical development, and a thorough understanding of their chemical properties is essential for the production of safe and effective medicines.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 2-methyl-2H-indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033939#spectroscopic-analysis-of-methyl-2-methyl-2h-indazole-3-carboxylate\]](https://www.benchchem.com/product/b033939#spectroscopic-analysis-of-methyl-2-methyl-2h-indazole-3-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com